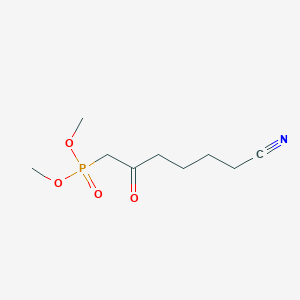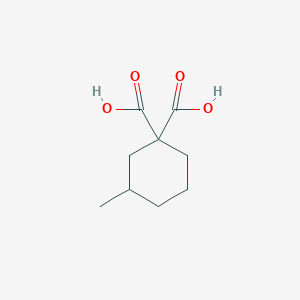![molecular formula C10H10N4O2S B14501558 S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine CAS No. 63321-85-7](/img/structure/B14501558.png)
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine typically involves the diazotization of 4-cyanophenylamine followed by coupling with L-cysteine. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4-cyanophenylamine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with L-cysteine in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo isomerization, which affects the compound’s binding affinity and activity. This isomerization can lead to changes in the electronic and steric properties of the compound, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Diazenylium: An inorganic cation with a diazenyl group, used in interstellar chemistry studies.
Uniqueness
S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine is unique due to the presence of both the diazenyl group and the L-cysteine moiety. This combination allows for specific interactions with biological molecules, making it a valuable compound for research in biochemistry and medicine.
Properties
CAS No. |
63321-85-7 |
|---|---|
Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-cyanophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O2S/c11-5-7-1-3-8(4-2-7)13-14-17-6-9(12)10(15)16/h1-4,9H,6,12H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
URNLBPYPSKNKNE-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)N=NSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=NSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


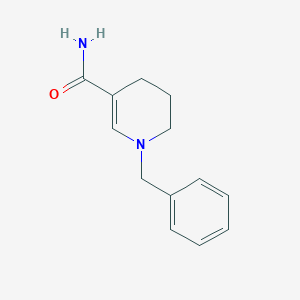
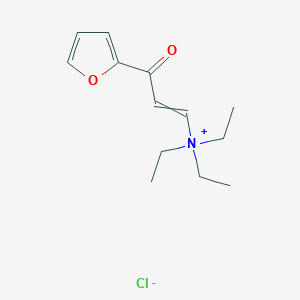

![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
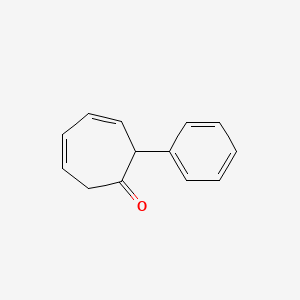
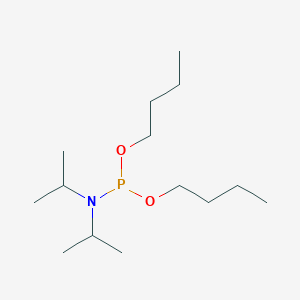
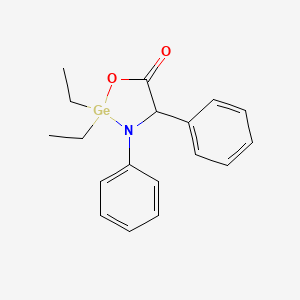
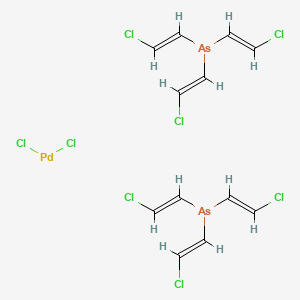
![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)


